Lupanine dihydrochloride, (+/-)-

Description

Contextual Significance within Quinolizidine (B1214090) Alkaloid Chemistry

Lupanine (B156748) is a tetracyclic quinolizidine alkaloid, a class of nitrogen-containing secondary metabolites predominantly found in the plant genus Lupinus (lupins) within the Fabaceae family. wikipedia.orgontosight.ai These alkaloids are characterized by their quinolizidine ring structure, and lupanine is one of the most abundant and extensively studied members of this group. ontosight.aifrontiersin.orgnih.gov Quinolizidine alkaloids, including lupanine, sparteine (B1682161), and lupinine (B175516), are biosynthesized from the amino acid L-lysine. frontiersin.orgmdpi.comcdnsciencepub.com The biosynthesis begins with the decarboxylation of lysine (B10760008) to form cadaverine (B124047), which then undergoes a series of cyclizations and enzymatic reactions to produce the characteristic tetracyclic core of lupanine. frontiersin.orgmdpi.comrsc.org

The chemical structure of lupanine is that of a delta-lactam, which can be considered the result of the formal oxidation of sparteine at the 2-position. nih.gov It is a major alkaloid in the seeds of various lupin species, including Lupinus exaltatus and Lupinus mexicanus. nih.gov The presence and concentration of lupanine and related alkaloids give a bitter taste to lupin seeds and serve as a natural defense mechanism against herbivores and pathogens. wikipedia.orgnih.gov In research, lupanine is often studied alongside other quinolizidine alkaloids to understand their biosynthesis, ecological roles, and potential pharmacological activities. mdpi.commdpi.com The dihydrochloride (B599025) salt form, (+/-)-Lupanine dihydrochloride, enhances the compound's solubility in aqueous solutions, making it suitable for various experimental applications. epharmacognosy.comncats.io

Historical Trajectories and Milestones in Lupanine Alkaloid Investigations

The investigation of lupanine alkaloids dates back to the late 19th and early 20th centuries, with initial efforts focused on their isolation from various plant sources, such as Dyer's Broom (Genista tinctoria) and different lupin species. epharmacognosy.com Early research successfully characterized the physical properties of lupanine and its salts. epharmacognosy.com A significant milestone was the elucidation of its complex tetracyclic structure, which was a challenging task for chemists of that era and paved the way for understanding the broader family of quinolizidine alkaloids.

The total synthesis of quinolizidine alkaloids has been a subject of interest for many decades, with the first enantioselective synthesis of the related alkaloid lupinine achieved in 1966. wikipedia.org Subsequent research has led to numerous methods for synthesizing both racemic and enantiomerically pure forms of these compounds. wikipedia.orgcdnsciencepub.com The development of efficient isolation and purification techniques has been crucial for obtaining pure samples of lupanine and sparteine for pharmacological and chemical studies. researchgate.net Modern analytical methods, such as quantitative NMR (qNMR) and gas chromatography-mass spectrometry (GC-MS), have further advanced the ability to detect and quantify lupanine in complex biological matrices. mdpi.comnih.gov

Stereochemical Significance of the (+/-) Configuration in Research Paradigms

Stereochemistry is a critical aspect of lupanine chemistry and biology. The lupanine molecule possesses four stereocenters, leading to the possibility of several stereoisomers. ontosight.aincats.ioontosight.ai The naturally occurring form is typically (+)-lupanine. epharmacognosy.com However, different isomers, such as (-)-lupanine (also known as hydrorhombinine) and α-isolupanine, exist and can exhibit distinct physical properties and biological activities. epharmacognosy.comcdnsciencepub.com The specific three-dimensional arrangement of atoms is crucial for the molecule's interaction with biological targets like enzymes and receptors. ontosight.aiontosight.ai

The designation "(+/-)-" or "dl-" indicates a racemic mixture, meaning it contains equal amounts of the dextrorotatory (+) and levorotatory (-) enantiomers. epharmacognosy.comncats.io The synthesis of lupanine without the use of chiral catalysts or starting materials typically results in a racemic mixture. wikipedia.org In research, using the (+/-)-dihydrochloride form can be advantageous for several reasons. Racemic mixtures are often more accessible and less expensive to prepare than their enantiomerically pure counterparts. They are frequently used in initial screening studies to determine the general biological activity of a compound. If activity is observed, further research can then be conducted with the individual enantiomers to determine if one is more potent or if they have different effects. This approach allows for a broader initial investigation into the potential applications of the lupanine scaffold.

Data Tables

Table 1: Physical Properties of Lupanine Isomers

| Property | d-Lupanine | l-Lupanine | dl-Lupanine |

| Synonym | (+)-Lupanine, 2-Oxosparteine | Hydrorhombinine | --- |

| Appearance | Hygroscopic needles | Viscous liquid | Orthorhombic prisms |

| Melting Point (°C) | 40-44 | --- | 98-99 |

| Boiling Point (°C) | 190-193 (at 3 mmHg) | 186-188 (at 1.0 mmHg) | 185-195 (at 1.0 mmHg) |

| Specific Rotation [α]D | +84° (c=4.8 in ethanol) | -61° (in acetone) | --- |

| Solubility | Freely soluble in water, ethanol, ether, chloroform | --- | Soluble in ethanol, ether, chloroform, water; insoluble in petroleum ether |

Source: epharmacognosy.com

Table 2: Chemical Identifiers for Lupanine

| Identifier | Value |

| Molecular Formula | C₁₅H₂₄N₂O |

| Molecular Weight | 248.36 g/mol |

| IUPAC Name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one |

| InChI Key | JYIJIIVLEOETIQ-XDQVBPFNSA-N |

| CAS Number | 550-90-3 ((+)-Lupanine) |

Source: nih.gov

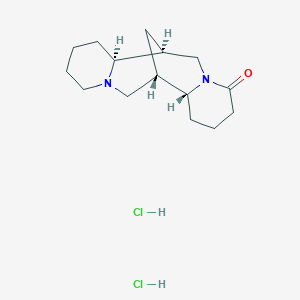

Structure

2D Structure

Properties

CAS No. |

6113-05-9 |

|---|---|

Molecular Formula |

C15H26Cl2N2O |

Molecular Weight |

321.286 |

IUPAC Name |

7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-E)(1,5)diazocin-11-one, dodecahydro-, hydrochloride (1:2), (7R,7aS,14R,14aR)-rel- |

InChI |

InChI=1S/C15H24N2O.2ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;;/h11-14H,1-10H2;2*1H/t11-,12-,13-,14+;;/m1../s1 |

InChI Key |

XAJLNIYNOAYDNE-QFKNLBMVSA-N |

SMILES |

O=C1CCC[C@]2([H])N1C[C@]3([H])[C@](CCCC4)([H])N4C[C@@]2([H])C3.[H]Cl.[H]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lupanine dihydrochloride, (+/-)- |

Origin of Product |

United States |

Sophisticated Chemical Synthesis and Stereochemical Elucidation

Advanced Strategies for Total Synthesis of Lupanine (B156748) and Analogues

The total synthesis of lupanine and its analogues has evolved significantly, with chemists developing increasingly efficient and stereocontrolled routes to this complex molecule. Early syntheses often involved lengthy and low-yielding steps. For instance, the first racemic total synthesis of lupinine (B175516), a related quinolizidine (B1214090) alkaloid, was reported in 1937, with numerous other total syntheses following. wikipedia.org

Modern strategies frequently employ powerful synthetic methodologies to construct the tetracyclic core with high levels of control. These approaches often involve the strategic formation of key carbon-carbon and carbon-nitrogen bonds. For example, some syntheses utilize intramolecular cyclization reactions, such as the intramolecular [2+2] photocycloaddition of a 2,3-dihydro-4-pyridone, to construct the quinolizidine skeleton. nih.gov Other advanced strategies include the use of multicomponent reactions and domino sequences to rapidly assemble molecular complexity from simple starting materials. nih.govresearchgate.net The development of these methods has not only made lupanine and its analogues more accessible but has also paved the way for the synthesis of structurally diverse derivatives for biological evaluation.

Semisynthetic Transformations and Derivatization Approaches for Structure-Activity Probing

The availability of lupanine from natural sources, particularly from the wastewater of lupin bean processing industries, provides a valuable starting point for semisynthesis. nih.govnih.gov This approach allows for the chemical modification of the lupanine scaffold to explore structure-activity relationships (SAR). Derivatization studies often focus on key functional groups within the lupanine molecule, such as the lactam carbonyl and the tertiary amine.

For instance, reduction of the lactam group in lupanine can yield sparteine (B1682161), another important quinolizidine alkaloid. google.com This transformation highlights the potential to generate a variety of related alkaloids from a common precursor. Furthermore, modifications at various positions on the tetracyclic ring system have been explored to understand how structural changes influence biological activity. nih.gov These studies are crucial for identifying the pharmacophore of lupanine and for designing new analogues with improved potency and selectivity for specific biological targets. The insights gained from SAR studies guide the rational design of novel compounds with potential therapeutic applications. nih.gov

Enantioselective Synthesis and Chiral Resolution Methodologies for Lupanine Enantiomers

Lupanine possesses multiple stereocenters, meaning it can exist as different stereoisomers. The separation of racemic mixtures of lupanine into its individual enantiomers, (+)-lupanine and (-)-lupanine, is crucial as the biological activity often resides in only one enantiomer. wikipedia.org

Several methods have been developed for the chiral resolution of racemic lupanine. A common approach involves the use of chiral resolving agents, such as chiral acids like tartaric acid or its derivatives. google.comwikipedia.org These agents form diastereomeric salts with the lupanine enantiomers, which can then be separated by fractional crystallization due to their different solubilities. wikipedia.org For example, the use of dibenzoyltartaric acid has been shown to be effective in resolving racemic lupanine, affording both enantiomers with high optical purity. researchgate.net More recently, enzymatic and microbial methods have been explored as greener alternatives for chiral resolution. nih.gov

In addition to resolution, enantioselective total synthesis provides a direct route to a single enantiomer of lupanine. These syntheses employ chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions, ensuring the formation of the desired enantiomer. nih.govnih.gov The development of efficient enantioselective syntheses is a significant achievement in alkaloid chemistry, enabling the production of enantiomerically pure lupanine for detailed biological studies.

Conformational Analysis and Stereochemical Impact on Molecular Interactions

The three-dimensional conformation of lupanine and its stereochemistry play a critical role in its molecular interactions and, consequently, its biological activity. nih.gov The rigid tetracyclic structure of lupanine restricts its conformational flexibility, but subtle changes in the conformation of the quinolizidine rings can significantly impact how the molecule binds to its biological targets. researchgate.net

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in studying the conformational equilibrium of lupanine and its derivatives in solution. researchgate.netmdpi.com These studies have revealed that the quinolizidine rings can adopt different chair and boat conformations, and the preferred conformation can be influenced by factors such as substitution patterns and the solvent. researchgate.net Computational modeling and X-ray crystallography have also provided valuable insights into the solid-state conformation of lupanine and its salts. researchgate.net

The stereochemistry of lupanine is a key determinant of its interaction with chiral biological macromolecules, such as enzymes and receptors. nih.gov The specific spatial arrangement of the atoms in each enantiomer dictates its ability to fit into a binding site. For example, the interaction of lupinine hydrochloride with acetylcholinesterase is dependent on the protonation of the amine at physiological pH, allowing for an ion-ion interaction with the anionic site of the enzyme. wikipedia.org Understanding the relationship between stereochemistry, conformation, and molecular interactions is fundamental to elucidating the mechanism of action of lupanine and for the design of new, more effective therapeutic agents.

Elucidation of Biosynthetic Pathways and Metabolic Engineering Implications

Detailed Enzymatic Cascade and Precursor Incorporation in Quinolizidine (B1214090) Alkaloid Biosynthesis

The biosynthesis of lupanine (B156748), a prominent quinolizidine alkaloid, commences with the amino acid L-lysine. The initial and rate-limiting step is the decarboxylation of L-lysine to produce cadaverine (B124047), a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). This crucial step commits the precursor to the alkaloid pathway.

The subsequent steps involve the oxidative deamination of cadaverine by a copper-containing diamine oxidase, yielding 5-aminopentanal. This intermediate spontaneously cyclizes to form a Schiff base, Δ¹-piperideine. Three of these Δ¹-piperideine rings are then believed to be utilized to construct the tetracyclic quinolizidine skeleton of lupanine. While the precise sequence and enzymatic control of the subsequent condensation and cyclization reactions are still under investigation, it is understood that they lead to the formation of the characteristic ring system of lupanine. The entire process occurs within the chloroplasts of photosynthetic cells.

Table 1: Key Enzymes and Intermediates in Lupanine Biosynthesis

| Precursor | Intermediate | Key Enzyme | Product |

| L-Lysine | - | Lysine Decarboxylase (LDC) | Cadaverine |

| Cadaverine | 5-aminopentanal / Δ¹-piperideine | Diamine Oxidase | Lupanine |

Genetic and Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of lupanine is under tight genetic and transcriptional control, ensuring that the production of these defensive alkaloids is coordinated with the plant's developmental stage and environmental conditions. The gene encoding lysine decarboxylase (LDC) has been identified and characterized in several lupin species.

Expression of the LDC gene is often tissue-specific and can be induced by various stimuli, including wounding and exposure to methyl jasmonate, a key signaling molecule in plant defense responses. This indicates the presence of cis-regulatory elements in the promoter region of the LDC gene that respond to specific transcription factors activated during stress. While the complete set of transcription factors regulating the entire quinolizidine alkaloid pathway is not yet fully elucidated, it is clear that a complex regulatory network governs the expression of the biosynthetic genes.

Intracellular Localization and Transport Mechanisms of Biosynthetic Intermediates and Products

The biosynthesis of lupanine is compartmentalized within the plant cell, a strategy that allows for the efficient channeling of intermediates and prevents potential toxicity to the cell itself. The initial steps of the pathway, from lysine to the formation of the quinolizidine skeleton, are localized in the chloroplasts. This localization is supported by the presence of a chloroplast transit peptide on the lysine decarboxylase enzyme, which directs it to this organelle.

Once synthesized, lupanine and other quinolizidine alkaloids are transported out of the chloroplasts and into the cytoplasm. From there, they are translocated via the phloem to other parts of the plant, particularly to the epidermal tissues of leaves, stems, and flowers, as well as to the seeds. This long-distance transport ensures that the defensive compounds are present in the tissues most vulnerable to herbivory. The exact mechanisms of transport across the chloroplast envelope and into the phloem sieve tubes are still under investigation but are thought to involve specific membrane transporters.

Interspecies and Intraspecies Variation in Lupanine Biosynthesis

Significant variation in the profile and concentration of quinolizidine alkaloids, including lupanine, exists both between different species (interspecies) and within a single species (intraspecies). For example, different species of the genus Lupinus exhibit distinct alkaloid profiles, with some species accumulating primarily lupanine, while others produce a more diverse array of related alkaloids. This diversity is likely due to genetic variations in the biosynthetic enzymes and their regulatory networks.

Intraspecies variation is also well-documented. For instance, different cultivars of Lupinus albus (white lupin) can have vastly different total alkaloid contents, a trait that has been exploited in breeding programs to develop "sweet" varieties with low alkaloid levels for agricultural use. Furthermore, environmental factors such as soil composition, climate, and herbivore pressure can influence the production of lupanine and other alkaloids within a single plant population. This plasticity in alkaloid production highlights the adaptive significance of these compounds in plant defense.

In Vitro and Preclinical Investigations of Molecular Mechanisms of Action

Modulation of Ion Channels and Receptor Systems (e.g., KATP Channels, Nicotinic Acetylcholine (B1216132) Receptors)

Preclinical studies have identified that lupanine (B156748) exerts significant modulatory effects on various ion channels and receptor systems, which are fundamental to its pharmacological profile. Its interaction with ATP-dependent potassium (KATP) channels and acetylcholine receptors has been a particular focus of investigation.

Lupanine directly inhibits KATP channels in pancreatic beta cells. nih.govmdpi.com This inhibition is dose-dependent; concentrations of 0.5 mmol/L and 1.0 mmol/L were shown to reversibly reduce KATP current. nih.gov However, even at a high concentration of 1 mmol/L, the blockade of the KATP current is incomplete, reaching only about 50%. nih.gov This action on KATP channels leads to membrane depolarization in beta cells, a critical step in stimulus-secretion coupling. nih.gov The inhibitory effect can persist after prolonged exposure, suggesting a potential for membrane enrichment of the compound. nih.gov General studies on lupin alkaloids also indicate they can affect Na+ and K+ channels. nih.gov

Beyond ion channels, lupanine and its related alkaloids show an affinity for cholinergic receptors. While specific data for (+/-)-lupanine dihydrochloride (B599025) is limited, studies on the closely related alkaloid lupinine (B175516) have shown it possesses binding affinity for both muscarinic and nicotinic acetylcholine receptors. wikipedia.org Research indicates that lupanine is less potent than sparteine (B1682161) in its action on nicotinic receptors. researchgate.net

| Ion Channel / Receptor | Observed Effect | Model System | Key Findings | Citations |

|---|---|---|---|---|

| ATP-dependent Potassium (KATP) Channels | Direct Inhibition | Isolated Islet Cells (Mouse) | Dose-dependently reduces KATP current. A 1 mmol/L concentration blocks ~50% of the current. Causes membrane depolarization. | nih.govresearchgate.net |

| Nicotinic Acetylcholine Receptors | Interaction / Binding | In vitro binding studies | Lupanine demonstrates an inhibitory action on nicotinic type hypertension. It is also generally cited as affecting these receptors. | nih.govresearchgate.net |

| Muscarinic Acetylcholine Receptors | Interaction / Binding | General citation | Lupin alkaloids are noted as neurotoxins that affect muscarinic acetylcholine receptors. | nih.gov |

Enzyme Inhibition Profiles (e.g., Acetylcholinesterase)

The effect of lupanine on enzyme activity has been explored, particularly in the context of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. mdpi.com Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.comnih.gov

While extensive research has been conducted on the AChE inhibitory potential of various lupin-derived alkaloids, direct and conclusive data on lupanine itself is less prominent than for its derivatives. mdpi.comnih.govresearchgate.net Studies have synthesized and evaluated novel lupinine triazole derivatives, demonstrating that specific modifications to the core structure can yield potent, mixed-type AChE inhibitors. mdpi.comnih.gov Similarly, other related structures, such as lupane (B1675458) triterpenoids, have been modified to create derivatives with moderate to potent AChE inhibitory activity. nih.gov Research on the related alkaloid lupinine hydrochloride has shown it to be a reversible inhibitor of AChE. wikipedia.org This inhibition is attributed to the structural similarity of the protonated lupinine amine to the ammonium (B1175870) head of acetylcholine, allowing it to interact with the enzyme's anionic site. wikipedia.org Although these findings relate to similar compounds, they underscore the potential of the quinolizidine (B1214090) scaffold for enzyme modulation.

Influence on Cellular Processes in Isolated Systems (e.g., Insulin (B600854) Secretion from Pancreatic Beta Cells, Cell Proliferation, Apoptosis)

Lupanine has been shown to significantly influence key cellular processes in isolated systems, most notably insulin secretion from pancreatic beta cells.

In vitro experiments using isolated rat islets and insulin-secreting INS-1E cells have consistently demonstrated that lupanine potentiates glucose-stimulated insulin secretion. nih.govnih.gov This effect is highly dependent on the ambient glucose concentration. Lupanine significantly enhances insulin release at stimulatory glucose levels (e.g., 8.3 mM, 15 mM, and 16.7 mM) but does not trigger secretion at low, non-stimulatory glucose concentrations. nih.govnih.gov This glucose-dependent action is mediated by its inhibition of KATP channels, which leads to beta-cell membrane depolarization and an increase in the frequency of Ca2+ action potentials. nih.gov Furthermore, lupanine has been observed to increase the expression of the Ins-1 gene, suggesting it not only affects the release of insulin but also its synthesis. nih.gov

The influence of lupanine on other cellular processes like cell proliferation and apoptosis is less direct. While derivatives of related compounds like lupane triterpenoids have been shown to induce apoptosis in cancer cell lines via the mitochondrial pathway, similar direct evidence for lupanine is not as established. nih.gov However, in an in vivo model of diabetes, a combination treatment including lupanine was found to positively modulate the hepatic expression of genes involved in the regulation of apoptosis and oxidative stress, such as Foxo1, Foxo3, and Serpine1. mdpi.com This suggests that lupanine may have downstream effects on these fundamental cellular pathways. mdpi.com

| Cellular Process | Model System | Key Findings | Citations |

|---|---|---|---|

| Insulin Secretion | INS-1E cells; Islets of Langerhans (Rat, Mouse) | Potentiates glucose-stimulated insulin release. Effect is glucose-dependent (significant at ≥8.3 mM glucose). Does not stimulate secretion at low glucose. | nih.govnih.gov |

| Insulin Gene Expression | INS-1E cells | Increases mRNA expression of the Ins-1 gene. | nih.gov |

| Apoptosis Regulation | Liver tissue (diabetic rat model) | Influenced the expression of genes associated with apoptosis regulation (Foxo1, Foxo3, Serpine1). | mdpi.com |

Ligand-Target Binding Kinetics and Affinity Studies in Research Models

Understanding the binding kinetics and affinity of lupanine for its molecular targets is crucial for elucidating its mechanism of action. While comprehensive kinetic data like association (k_on) and dissociation (k_off) rates for its biological targets are not extensively detailed, functional and affinity studies provide valuable insights.

Functional assays measuring KATP channel current provide a dose-response relationship for lupanine's inhibitory effect. A concentration of 0.5 mmol/L reduces the current from 123 ± 14 pA to 73 ± 12 pA, and 1 mmol/L causes a reduction from 176 ± 42 pA to 84 ± 27 pA, indicating a clear, dose-dependent interaction with the channel complex. nih.gov

Affinity studies for the related alkaloid lupinine have determined IC50 values for its binding to acetylcholine receptors, with a value of 190 μM for muscarinic receptors and >500 μM for nicotinic receptors, suggesting a degree of selectivity. wikipedia.org

Research into designing molecularly imprinted polymers (MIPs) for lupanine purification has shed light on the nature of its molecular interactions. acs.org These studies confirm that lupanine engages in non-covalent interactions, including hydrogen bonds, as well as electrostatic, hydrophobic, and van der Waals forces. acs.org The binding kinetics of lupanine to these synthetic polymers were found to reach equilibrium within one hour, following a pseudo-second-order model. acs.org Although this is not a biological system, it provides fundamental information about the compound's binding characteristics. Furthermore, studies on the uptake of lupanine into plant epidermal cells show the process is time-dependent, occurs against a concentration gradient, and is likely catalyzed by transport proteins, indicating a specific binding and transport mechanism. nih.gov

Exploratory Biological Activities in Non Human and in Vitro Models

Antimicrobial Spectrum and Mechanisms

Lupanine (B156748) and extracts containing it have demonstrated a range of antimicrobial activities, including antibacterial and antifungal effects.

Antibacterial Activity: Extracts from Lupinus species, where lupanine is a major alkaloid component, have shown activity against both Gram-positive and Gram-negative bacteria. bioaustralis.com For instance, alkaloid extracts from Lupinus angustifolius displayed significant activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, with weaker effects on Escherichia coli. researchgate.net Similarly, extracts from Lupinus albus seeds were effective against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.com The antibacterial activity is considered significant when the Minimum Inhibitory Concentration (MIC) is less than or equal to 100 µg/mL and moderate when the MIC is between 100–500 µg/mL. mdpi.com Studies have also reported the bactericidal-like activity of lupanine against Staphylococcus aureus, Bacillus subtilis, and Bacillus thuringiensis. scielo.org.mx

Antifungal Activity: Lupanine has been shown to inhibit the growth of phytopathogenic fungi. It can reduce the germination of conidia of powdery mildew (Erysiphe graminis f. sp. hordei) with an IC50 of 1-5 mmol/L. bioaustralis.com In a study on Fusarium oxysporum f. sp. melonis, both pure lupanine and a crude extract from Lupinus montanus decreased mycelial growth as concentrations increased. cabidigitallibrary.org The extract, containing a mixture of alkaloids, showed a slightly better antifungal effect than pure lupanine, suggesting a synergistic interaction. cabidigitallibrary.org At a concentration of 450 ppm, the extract achieved a 15.8% inhibition of mycelial growth and also reduced the number of chlamydospores, macroconidia, and microconidia. cabidigitallibrary.org However, research on lupanine's effect against Fusarium oxysporum has produced varied results, with one study noting no inhibition of mycelial growth at a concentration of 5 µg/µL. nih.gov In contrast, alkaloid extracts from various Lupinus species have demonstrated dose-dependent antifungal activity against F. oxysporum, with inhibition percentages ranging from 50-95% at a concentration of 5 µg/µL. nih.gov Extracts from Lupinus angustifolius also showed moderate activity against Candida albicans and Candida krusei, with MIC values of 250 µg/ml. researchgate.net

Antiviral Activity: While research on the direct antiviral properties of (+/-)-lupanine dihydrochloride (B599025) is limited, studies on related lupane-type triterpenoids have shown antiviral potential. For example, synthetic derivatives of lupane (B1675458) have been tested against human cytomegalovirus (HCMV), herpes simplex virus-1 (HSV-1), and human papillomavirus (HPV-11). researchgate.netnih.gov Furthermore, derivatives of the related quinolizidine (B1214090) alkaloid, lupinine (B175516), have demonstrated the ability to suppress the replication of influenza viruses. nih.gov This suggests that the broader class of compounds to which lupanine belongs is of interest for antiviral research.

Antioxidant and Radical Scavenging Capabilities

Studies on extracts from Lupinus species, which contain lupanine, have indicated antioxidant potential. The antioxidant capacity of these extracts has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power). nih.govnih.gov

In one study, the DPPH radical scavenging activity of lupin seed extracts ranged from 0.39 to 3.50 mg Trolox equivalents (TE)/g. nih.gov The ferric reducing antioxidant power (FRAP) values for these extracts varied between 4.11 and 5.75 mg TE/g. nih.gov Another study on a phytococktail extract containing lupanine also demonstrated high antioxidant capacity in both hydrophilic and lipophilic extracts. nih.gov The antioxidant activity of these extracts is often correlated with their total phenolic and flavonoid content. nih.gov It is believed that the electron-donating groups on the B-ring of flavonoids contribute to their radical scavenging activity. nih.gov

Anti-inflammatory Pathways and Cellular Signaling Modulation

Lupanine and related compounds have been investigated for their anti-inflammatory effects in various in vitro models. Research suggests that these compounds can modulate key inflammatory pathways and cellular signaling processes. scielo.org.mx

One area of investigation is the effect on pro-inflammatory cytokine production. For instance, protein hydrolysates from lupin, which may contain bioactive peptides alongside alkaloids, have been shown to cross the human intestinal Caco-2 cell monolayer and exert anti-inflammatory activity in macrophages by decreasing the mRNA levels and production of pro-inflammatory cytokines. nih.gov These hydrolysates also led to a significant reduction in nitric oxide and reactive oxygen species (ROS) in the cell-based system. nih.gov

A related compound, lupinalbin A, isolated from Apios americana, has been shown to significantly inhibit nitric oxide production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells. nih.gov It also reduced the expression of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, lupinalbin A was found to decrease LPS-induced interferon-β (IFN-β) production and STAT1 protein levels, suggesting that its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the IFN-β/STAT1 signaling pathway. nih.gov

Investigational Neurobiological Effects in Isolated Neuronal Systems

The neurobiological effects of lupanine and related quinolizidine alkaloids have been a subject of interest. These compounds have been studied for their interactions with neuronal receptors and ion channels.

Lupanine has been shown to modulate insulin (B600854) release in animal models of Type 2 diabetes by inhibiting ATP-dependent K+ channels. bioaustralis.com In comparative studies, the toxicodynamics of sparteine (B1682161) and lupanine were investigated, with observations of effects on the central nervous system. nih.gov

Studies on the related alkaloid lupinine have shown it to be a reversible inhibitor of acetylcholinesterase. wikipedia.org At physiological pH, the amine group of lupinine is protonated, allowing it to interact with the anionic site of acetylcholinesterase in a manner similar to acetylcholine (B1216132). wikipedia.org Lupinine has also demonstrated binding affinity for both muscarinic and nicotinic acetylcholine receptors. wikipedia.org

Research on isolated mouse Purkinje neurons has provided insights into the ionic currents that underlie spontaneous firing. nih.gov While not directly studying lupanine, this type of research on isolated neuronal systems helps to understand the fundamental mechanisms that could be modulated by neuroactive compounds. The spontaneous firing of these neurons is primarily dependent on tetrodotoxin-sensitive sodium currents. nih.gov

Effects on Specific Cell Lines and Primary Cell Cultures

The effects of lupanine and related compounds have been evaluated in various cell lines and primary cell cultures to understand their cellular mechanisms and potential cytotoxicity.

Cell suspension cultures of Lupinus polyphyllus have been shown to produce lupanine as the main alkaloid. researchgate.net Interestingly, while sparteine is stored within the cells, lupanine is excreted into the culture medium. researchgate.net The total alkaloid concentration in these cell cultures is significantly lower than in differentiated plants. researchgate.net

In studies investigating cytotoxicity, derivatives of the related lupane triterpenoids have been synthesized and evaluated against human cell lines such as A549 (lung carcinoma), DLD-1 (colorectal adenocarcinoma), and WS1 (skin fibroblast). nih.gov These studies explore structure-activity relationships to identify compounds with potent cytotoxic activity. nih.gov Other research has focused on the toxicity of synthetic lupane derivatives on isolated rat mitochondria and selected human cell lines, suggesting that these compounds can target mitochondria and disrupt cellular bioenergetics. nih.gov

In the context of purification, molecularly imprinted polymers (MIPs) have been developed for the selective recognition and purification of lupanine from industrial wastewaters. acs.org This highlights the interest in obtaining pure lupanine for further investigation.

Advanced Structure Activity Relationship Sar and Computational Modeling

Correlative Studies between Structural Modifications and Biological Activity Profiles

The biological activity of quinolizidine (B1214090) alkaloids is intrinsically linked to their structural features. By comparing lupanine (B156748) to its naturally occurring structural analogues, a preliminary structure-activity relationship can be established. These alkaloids share the same basic tetracyclic core but differ in substitutions and stereochemistry, leading to distinct biological effects.

Lupanine is the most abundant alkaloid in many Lupinus species. researchgate.net, nih.gov, mdpi.com Its structure features a δ-lactam ring, which is a formal oxidation at the 2-position of sparteine (B1682161). ebi.ac.uknih.gov This modification significantly influences its biological properties. For instance, lupanine is known to potentiate glucose-stimulated insulin (B600854) release by affecting KATP channels. mdpi.com, nih.gov

Modifications at various positions on the lupanine scaffold result in compounds with different activities. For example, 13α-hydroxylupanine, a common derivative, introduces a hydroxyl group that can alter the molecule's polarity and hydrogen-bonding capabilities, impacting its interaction with biological targets. mdpi.com Sparteine, the parent hydride of lupanine, lacks the carbonyl group and exhibits different pharmacological effects, including inducing both insulin and glucagon (B607659) secretion. nih.gov Angustifoline, another related alkaloid, features a different ring structure and also shows distinct biological properties. mdpi.com

These natural variations serve as a correlative study, demonstrating that even minor structural changes to the lupanine scaffold—such as the introduction of a hydroxyl group or the removal of the lactam carbonyl—can significantly modulate biological activity. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by modifying functionalities to enhance inhibitory properties or other desired biological effects. nih.govresearchgate.net

Table 1: Correlative Data of Lupanine and Related Alkaloids

| Compound | Key Structural Difference from Lupanine | Reported Biological Note |

|---|---|---|

| Lupanine | Reference Compound | Potentiates glucose-stimulated insulin release. mdpi.comnih.gov |

| Sparteine | Lacks the C2-carbonyl group (is a saturated amine). ebi.ac.uk | Induces insulin and glucagon secretion; protective against diabetes-associated DNA damage. nih.gov |

| 13α-Hydroxylupanine | Contains a hydroxyl group at the C13 position. mdpi.com | One of the main alkaloids in L. albus and L. angustifolius, its activity profile is studied alongside lupanine. mdpi.com |

| Angustifoline | Features a different ring system compared to lupanine's rigid tetracyclic structure. mdpi.com | A primary alkaloid in L. angustifolius, indicating a different biosynthetic endpoint and activity. mdpi.com |

Pharmacophore Elucidation and Ligand Design Principles for Lupanine Scaffolds

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com This approach is particularly valuable in ligand-based drug design, where the structure of the biological target is unknown. nih.govmdpi.com For the lupanine scaffold, pharmacophore elucidation would involve identifying key features such as hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups that are critical for its interaction with a receptor or enzyme.

The key steps in developing a pharmacophore model for the lupanine scaffold would include:

Conformational Analysis : Identifying the low-energy, biologically relevant conformations of lupanine and its derivatives. dovepress.com Computational analysis has shown that lupanine can exist in different conformations, with the boat conformation being more stable and presenting a more open structure that avoids steric hindrance. acs.orgnih.gov

Feature Identification : Mapping the potential interaction points on the lupanine structure. These include:

Hydrogen Bond Acceptor : The oxygen atom of the lactam group.

Hydrophobic Features : The saturated carbocyclic rings.

Positive Ionizable Feature : The tertiary nitrogen atom (N-16), which can be protonated at physiological pH.

Model Generation and Validation : Aligning a set of active lupanine analogues to generate a common features hypothesis. nih.gov The resulting model is then tested for its ability to distinguish between active and inactive molecules. nih.gov

The principles of ligand design for the lupanine scaffold would be based on this pharmacophore model. nih.gov New derivatives could be designed by modifying the scaffold to better match the identified pharmacophoric features, potentially enhancing potency and selectivity. For example, adding or modifying substituents on the rings could optimize hydrophobic interactions or introduce new hydrogen bonding points.

Computational Chemistry Approaches (Molecular Docking, QSAR, Molecular Dynamics Simulations)

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules like lupanine at an atomic level.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of lupanine, docking could be used to predict its binding mode within the active site of a target protein. Although specific docking studies of lupanine into a pharmacological receptor are not detailed in the provided search results, the methodology has been applied to understand its interactions with other molecules. For instance, docking was used to study the interactions between lupanine and functional monomers to design molecularly imprinted polymers (MIPs) for its selective purification. nih.gov In these studies, the correlation type for docking considered both the surface shape and electrostatic interactions of lupanine. nih.gov Such studies can reveal key interactions, like those involving the exposed electron density of the nitrogen atom in the central ring, which can guide the design of selective binders. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. dovepress.comnih.gov For a series of lupanine derivatives, a QSAR model could be developed by correlating their measured biological activities with calculated physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters). A statistically significant QSAR model could then be used to predict the activity of newly designed, unsynthesized lupanine derivatives, thereby prioritizing synthetic efforts. nih.gov This approach combines QSAR with pharmacophore methods to build predictive models. dovepress.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. nih.govyoutube.com An MD simulation of the lupanine scaffold, either in solution or in complex with a biological target, can provide deep insights into its dynamic behavior. nih.gov Key applications include:

Conformational Stability : Confirming the stability of different lupanine conformers (e.g., boat vs. chair) and observing transitions between them. acs.orgnih.gov

Solvation Effects : Understanding how interactions with water molecules influence the structure and flexibility of the lupanine molecule.

Binding Dynamics : Simulating the process of lupanine binding to a receptor, revealing the dynamic nature of the interaction and the stability of the resulting complex over time. nih.gov

These simulations rely on force fields to describe the forces between atoms and can be used to study systems ranging from single molecules to large biomolecular complexes. psu.edulanl.gov By providing a dynamic view, MD simulations complement the static pictures offered by docking and pharmacophore modeling. nih.gov

Prospective Research Directions and Interdisciplinary Avenues

Integration with Systems Biology and Omics Technologies (Proteomics, Metabolomics)

The advent of systems biology and "omics" technologies offers a powerful lens through which to re-examine the biological effects of lupanine (B156748). By moving beyond single-target interactions, these approaches can provide a holistic view of the cellular and organismal responses to this alkaloid.

Proteomics , the large-scale study of proteins, can be employed to identify the full spectrum of proteins that interact with or are modulated by lupanine within a cell or organism. This can reveal not only direct binding partners but also downstream effects on protein expression and post-translational modifications. Such studies could uncover previously unknown pathways affected by lupanine, providing a more comprehensive understanding of its mechanism of action.

Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, presents another promising frontier. A metabolomic analysis of cells or organisms exposed to lupanine can map the metabolic perturbations it induces. For instance, a study on white lupine (Lupinus albus L.) seeds utilized UHPLC-QqQ-MS combined with chemometrics to track changes in bioactive metabolites during germination, a process where lupanine levels are known to fluctuate. nih.gov This approach revealed that alkaloid levels, including lupanine, significantly increased during germination. nih.gov Similar metabolomic strategies can be applied to understand lupanine's effects in various biological contexts, potentially linking its known activities, such as its influence on insulin (B600854) release, to specific metabolic pathways. bioaustralis.com

Exploration of Novel Molecular Targets and Signalling Networks

While some molecular targets of lupanine are known, such as its inhibitory effect on ATP-dependent K+ channels which modulates insulin release, the full extent of its interactions with cellular machinery remains to be elucidated. bioaustralis.com Future research is poised to uncover novel molecular targets and the intricate signaling networks that lupanine influences.

The biosynthesis of lupanine itself involves a complex interplay of enzymes and intermediates derived from L-lysine. nih.govrsc.org Understanding this natural synthetic pathway can provide clues to its potential interactions in other biological systems. Advanced computational modeling and high-throughput screening techniques can be used to predict and validate new protein targets for lupanine. By mapping these interactions, researchers can construct a more detailed picture of the signaling cascades initiated or modulated by this alkaloid. This could lead to the identification of new therapeutic applications for lupanine and its derivatives.

Development of Advanced Synthetic Methodologies for Structurally Complex Analogues

The synthesis of lupanine and its analogues has been a topic of interest for decades, with the first synthesis of externally compensated lupanine being a notable achievement. rsc.org However, the demand for structurally diverse and complex analogues for structure-activity relationship (SAR) studies necessitates the development of more advanced and efficient synthetic methodologies.

Modern synthetic organic chemistry offers a toolkit of powerful reactions and strategies that can be applied to the lupanine scaffold. Techniques such as C-H activation, flow chemistry, and biocatalysis could streamline the synthesis of novel lupanine derivatives. The goal is to create libraries of analogues with modifications at various positions of the quinolizidine (B1214090) core. These analogues can then be screened for enhanced or novel biological activities, providing valuable insights into the pharmacophore of lupanine. The development of enantioselective syntheses is also crucial, as the different stereoisomers of lupanine may exhibit distinct biological properties. wikipedia.org

Harnessing Lupanine for Biotechnological Applications in Non-Human Systems

Beyond its potential in human medicine, lupanine holds promise for various biotechnological applications in non-human systems. Its natural role as a defense compound in plants suggests several avenues for exploration. mdpi.com

Lupanine has demonstrated insecticidal and antifeedant properties, making it a candidate for the development of natural pesticides. wikipedia.org It has also been shown to inhibit the growth of phytopathogenic fungi. bioaustralis.com Further research could focus on optimizing its efficacy and delivery for agricultural applications, potentially leading to more sustainable crop protection strategies.

Q & A

Q. Advanced troubleshooting :

- Lyophilization : Improve long-term stability by lyophilizing aliquots under vacuum .

- Cryoprotectants : Add trehalose (5% w/v) to aqueous solutions for freeze-thaw cycles .

What statistical approaches are recommended for analyzing dose-response data in (±)-lupanine dihydrochloride toxicity studies?

Answer:

- Dose-response modeling : Fit data to a four-parameter logistic curve (IC50/EC50 calculation) using nonlinear regression (e.g., GraphPad Prism) .

- Error analysis : Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

How can contradictory findings in (±)-lupanine dihydrochloride’s pharmacological activity be resolved?

Answer:

Advanced strategies :

- Meta-analysis : Aggregate data from independent studies to identify trends (e.g., species-specific receptor affinity variations) .

- Structural analogs : Compare with related alkaloids (e.g., sparteine) to isolate stereochemical effects .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and validate reversible vs. irreversible interactions .

What are best practices for ensuring reproducibility in (±)-lupanine dihydrochloride bioactivity assays?

Answer:

- Protocol standardization : Adopt MIACARM guidelines for metadata (e.g., cell passage number, assay temperature) .

- Reagent validation : Certify batch-specific purity via COA (Certificate of Analysis) and SDS (Safety Data Sheet) cross-referencing .

- Blinded experiments : Implement double-blinding in in vivo studies to reduce bias .

How can researchers optimize HPLC conditions for quantifying (±)-lupanine dihydrochloride in complex biological matrices?

Answer:

- Column selection : Use mixed-mode columns (e.g., Primesep 100) for resolving polar and ionic metabolites .

- Mobile phase : Adjust MeCN:H₂O ratio (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry .

- Detection : Set UV wavelength to 210–220 nm for maximal alkaloid absorbance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.